molecular formula C6H5BrClNO B1522326 4-Bromo-2-chloro-5-methoxypyridine CAS No. 1020253-15-9

4-Bromo-2-chloro-5-methoxypyridine

Cat. No.: B1522326
CAS No.: 1020253-15-9
M. Wt: 222.47 g/mol
InChI Key: ROFQXQOLLAPAOR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-chloro-5-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a precursor in the synthesis of various biologically active compounds, particularly in drug discovery and development. Its structural characteristics allow it to interact with numerous biological targets, making it a subject of interest for researchers.

  • Chemical Formula : C6H5BrClNO
  • Molecular Weight : 222.5 g/mol
  • CAS Number : 1020253-15-9

Enzyme Interaction

This compound has been shown to interact with several enzymes, particularly kinases. The compound acts by binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This interaction can significantly alter cellular processes such as signaling pathways and metabolic functions.

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling : By inhibiting specific kinases, it can modify the phosphorylation status of proteins involved in signaling cascades.
  • Gene Expression : Changes in kinase activity can lead to alterations in gene expression profiles, impacting cellular metabolism and function.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. At lower doses, the compound may exhibit minimal adverse effects, while higher concentrations can lead to toxicity, including organ damage and altered metabolic functions in animal models.

Metabolic Pathways

The compound undergoes biotransformation primarily through cytochrome P450 enzymes in the liver. This metabolic process generates various metabolites that may possess distinct biological activities. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential therapeutic applications of this compound.

Transport and Distribution

This compound is distributed within cells through specific transport mechanisms. Its localization within tissues can influence its biological activity and therapeutic efficacy. The compound may interact with transporters that facilitate its movement across cellular membranes, affecting its overall pharmacological profile.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2022)Investigated synthetic routes for producing SGLT2 inhibitors using this compound as an intermediate. The study highlighted its role in diabetes therapy development .
Xia et al. (2017)Explored structure-affinity relationships of pyrido derivatives, noting that compounds similar to this compound exhibited significant binding affinities to human adenosine receptors .
SCBT Research (2024)Focused on the proteomic applications of this compound, emphasizing its utility in studying protein interactions and cellular functions .

Properties

IUPAC Name

4-bromo-2-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFQXQOLLAPAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674362
Record name 4-Bromo-2-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-15-9
Record name 4-Bromo-2-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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